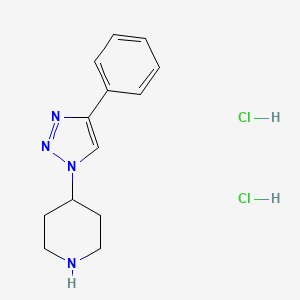

4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride is a chemical compound with the molecular formula C13H18Cl2N4. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a phenyltriazole moiety.

Mécanisme D'action

Target of Action

The primary targets of 4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride are the cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including signal transduction, cell proliferation, and glucose metabolism.

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby modulating their activity

Biochemical Pathways

The interaction of this compound with its targets affects several biochemical pathways. For instance, the modulation of Glycogen synthase kinase-3 beta activity can influence the glycogen synthesis pathway . The downstream effects of these pathway alterations can have significant impacts on cellular function and metabolism.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. Given its targets, potential effects could include changes in signal transduction, cell proliferation rates, and glucose metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride typically involves the following steps:

Formation of the Phenyltriazole Moiety: This can be achieved through a cycloaddition reaction between phenyl azide and an alkyne, forming the triazole ring.

Attachment to Piperidine: The phenyltriazole is then attached to a piperidine ring through a substitution reaction, often using a suitable leaving group and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine .

Applications De Recherche Scientifique

Chemistry

4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride serves as a valuable building block in organic synthesis, enabling the development of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with desired properties.

Biology

This compound is investigated for its role as a biochemical probe or ligand in receptor studies. It has shown potential in modulating various biochemical pathways, particularly those involving protein kinases such as Glycogen synthase kinase-3 beta, which plays a critical role in glucose metabolism and cell signaling.

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation by modulating key signaling pathways.

- Anxiolytic and Antidepressant Effects: Similar compounds have demonstrated anxiolytic and antidepressant-like effects in animal models, indicating potential applications in treating mood disorders .

- Antimalarial Properties: Research is ongoing to evaluate its efficacy against malaria parasites, leveraging its structural properties for drug development.

Industry

In industrial applications, this compound can be utilized as:

- A catalyst in chemical reactions.

- A precursor for the synthesis of new materials with specific properties tailored for various applications.

Case Study 1: Anticancer Research

A study evaluated the effects of this compound on breast cancer cells. Results indicated that the compound inhibited cell proliferation and induced apoptosis through the modulation of Glycogen synthase kinase-3 beta activity, showcasing its potential as an anticancer agent.

Case Study 2: Anxiolytic Effects

In a behavioral study using mouse models, compounds structurally related to 4-(4-Phenyltriazol-1-yl)piperidine exhibited significant anxiolytic effects in the tail suspension test, suggesting that this class of compounds could be developed further for anxiety disorders treatment.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A simpler structure without the phenyltriazole moiety.

Phenyltriazole: Lacks the piperidine ring but contains the triazole structure.

4-(4-Phenyl-1H-1,2,3-triazol-1-yl)piperidine: Similar structure but without the dihydrochloride salt form.

Uniqueness

4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride is unique due to its combined structural features of both piperidine and phenyltriazole, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Activité Biologique

4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- IUPAC Name : 4-(4-phenyltriazol-1-yl)piperidine dihydrochloride

- Molecular Formula : C13H16N4·2HCl

- CAS Number : 2445792-39-0

The biological activity of 4-(4-Phenyltriazol-1-yl)piperidine is primarily attributed to its ability to interact with specific molecular targets. The triazole ring in the structure is known for its role in modulating enzyme activity and receptor interactions. This compound may act as an enzyme inhibitor or a receptor modulator, influencing various biochemical pathways.

In Vitro Studies

Recent studies have demonstrated that 4-(4-Phenyltriazol-1-yl)piperidine exhibits significant biological activity against several targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.

In Vivo Studies

In vivo studies are crucial for understanding the efficacy and safety profile of new compounds. Research involving animal models has indicated that 4-(4-Phenyltriazol-1-yl)piperidine can effectively modulate physiological responses, potentially offering therapeutic benefits in conditions like inflammation and infection.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers explored the antimicrobial efficacy of various piperidine derivatives, including 4-(4-Phenyltriazol-1-yl)piperidine. The compound demonstrated notable activity against resistant strains of bacteria, suggesting its potential as a new antibiotic agent.

Case Study 2: Enzyme Modulation

Another study investigated the enzyme inhibitory effects of triazole derivatives on soluble epoxide hydrolase (sEH). The results indicated that modifications to the piperidine structure enhanced the inhibitory potency, making it a promising lead for drug development targeting sEH-related pathways.

Propriétés

IUPAC Name |

4-(4-phenyltriazol-1-yl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4.2ClH/c1-2-4-11(5-3-1)13-10-17(16-15-13)12-6-8-14-9-7-12;;/h1-5,10,12,14H,6-9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVYFPHYIUPICC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(N=N2)C3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.